molecular formula C12H14O B3050954 Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- CAS No. 30021-91-1

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-

Cat. No.: B3050954
CAS No.: 30021-91-1
M. Wt: 174.24 g/mol
InChI Key: XTNQDGNLXDBXQI-UHFFFAOYSA-N
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Description

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-methoxy-4-methylnaphthalene under catalytic conditions. The reaction typically employs a palladium or platinum catalyst and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Scientific Research Applications

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2-dihydro-4-methyl-: Similar structure but lacks the methoxy group.

    Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Contains an additional hydrogenation at the 3,4 positions.

    Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Similar structure with a methyl group at the 5th position.

Uniqueness

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different properties and applications compared to its similar counterparts .

Properties

IUPAC Name

6-methoxy-4-methyl-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNQDGNLXDBXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444642
Record name Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30021-91-1
Record name Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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